2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTXLKXOUFKWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718825 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-79-5 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Cyclization and Halogenation
Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core
This involves cyclization of suitable precursors such as 2-aminopyrimidines with furan derivatives under reflux conditions. For example, condensation of 2-aminopyrimidine with 2,3-dichloro-1-propene derivatives in the presence of acid catalysts (e.g., phosphoric acid) can generate the core heterocycle.
Step 2: Halogenation at the 2 and 4 Positions
Selective chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate chlorination at the reactive positions. The reaction is performed under reflux with controlled temperature to prevent over-halogenation.
Step 3: Methylation at the 5-Position
The methyl group is introduced via methylation of the heterocycle using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate. Alternatively, methylation can be achieved during the cyclization step if methyl-substituted precursors are used.
Data Table 1: Summary of Method A
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Core synthesis | 2-aminopyrimidine + furan derivative | 70-80% | Acid catalysis, reflux |
| Halogenation | POCl₃, reflux | 65-75% | Selective chlorination at 2,4-positions |
| Methylation | Methyl iodide, K₂CO₃ | 80-90% | At 5-position |
Method B: Ullmann Coupling and Subsequent Functionalization
Step 1: Ullmann Coupling
- 4-Amino-5-methylfuro[2,3-d]pyrimidine is synthesized via Ullmann coupling of 4-chloro-5-methylfuro[2,3-d]pyrimidine with aryl iodides or other suitable coupling partners, catalyzed by copper catalysts under reflux.
Step 2: Chlorination and Methylation
- The intermediate is chlorinated using phosphorus oxychloride, as described in literature, to introduce chlorine atoms at the 2 and 4 positions.
- The methyl group at position 5 is retained or introduced via methylation of the amino group, depending on the precursor.
Data Table 2: Summary of Method B
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Ullmann coupling | CuI, aryl iodide, reflux | 55-65% | Forms N-aryl derivatives |
| Chlorination | POCl₃, reflux | 60-70% | Selective halogenation |
| Alkylation | Alkyl halides, base | 70-80% | Methylation at N or C positions |
Method C: Multi-step Synthesis via Pyrimidine Precursors
This approach involves starting from uracil derivatives:
- Step 1: Trifluoromethylation of uracil (if trifluoromethyl groups are involved, as in related compounds)
- Step 2: Chlorination with phosphorus oxychloride to form dichloropyrimidine intermediates
- Step 3: Cyclization with furan derivatives and methylation to obtain the target compound
Note: While this method is more complex, it allows for precise functionalization and high purity.
Data Table 3: Summary of Method C
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Trifluoromethylation | Sodium trifluoromethanesulfinate + peroxide | 50-60% | Environmentally friendly reagents |
| Chlorination | POCl₃, reflux | 55-65% | Produces dichloropyrimidine intermediates |
| Cyclization & methylation | Furan derivatives, methylating agents | 60-70% | Final heterocycle formation |
Research Findings and Optimization
- Reaction Conditions: Reflux temperatures between 80-130°C are optimal for halogenation and cyclization steps.
- Catalysts: Copper catalysts facilitate Ullmann coupling, while tertiary amines like triethylamine serve as bases during methylation.
- Yield Optimization: Excess reagents and controlled addition rates improve yields and selectivity.
- Environmental Considerations: Use of phosphorus oxychloride is common but poses handling hazards; alternatives like thionyl chloride or solid-phase chlorination are under investigation for greener processes.
Summary of Key Data
| Preparation Method | Main Reagents | Typical Yield | Advantages | Environmental Notes |
|---|---|---|---|---|
| Direct cyclization & halogenation | 2-aminopyrimidine, furan, POCl₃, methyl iodide | 65-90% | Simplicity, high yield | Use of hazardous chlorinating agents |
| Ullmann coupling | 4-chloro-5-methylfuro[2,3-d]pyrimidine, aryl iodides, CuI | 55-65% | Versatile, allows functionalization | Copper waste management needed |
| Multi-step uracil route | Uracil derivatives, CF₃ reagents, POCl₃ | 50-70% | High purity, functional group control | Multi-step, environmentally intensive |
Concluding Remarks
The synthesis of 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine can be efficiently achieved via direct heterocyclic cyclization and halogenation, Ullmann coupling strategies, or multi-step pathways starting from uracil derivatives. Each method offers specific advantages in terms of yield, operational simplicity, and environmental impact. Ongoing research emphasizes greener chlorination alternatives and process intensification to meet industrial and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies highlight the potential of pyrimidine derivatives in cancer therapy. 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has been explored for its role in synthesizing compounds that inhibit Aurora Kinases (AURKs) and Polo-like Kinases (PLKs), which are critical in cell division and cancer progression. Pyrimidine-based compounds have shown promising results in clinical trials, with many demonstrating potent inhibitory activity against AURKs and PLKs, making them candidates for anticancer drugs .
Synthesis of Bioactive Molecules
The compound can be utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be modified to produce derivatives that exhibit anti-inflammatory and antimicrobial properties. The ability to alter the furo-pyrimidine structure allows chemists to tailor compounds for specific biological activities, enhancing their therapeutic potential.
Agricultural Applications
Herbicide Development
Another significant application of this compound lies in the development of herbicides. Its structural characteristics enable it to act as an effective herbicide precursor, particularly in the formulation of selective weed killers. Research indicates that derivatives of this compound can be designed to target specific weed species while minimizing harm to crops .
Pesticide Formulations
The compound's utility extends to pesticide formulations where it can serve as a key ingredient in creating more effective pest control agents. The chlorinated pyrimidines are known for their biological activity against a range of pests, contributing to improved agricultural yields and sustainability.
Synthetic Applications
Building Block for Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its reactive sites allow for various functional group transformations, making it an essential component in the synthesis of more complex structures used in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fused Pyrimidine Derivatives
Structural Insights :
- Chlorine vs. Methyl Groups : Chlorine at positions 2 and 4 increases electrophilicity, facilitating nucleophilic substitution reactions, while methyl groups enhance lipophilicity and metabolic stability .
- Fused-Ring Systems: Replacing the furan oxygen (furo) with sulfur (thieno) or a pyridine nitrogen (pyrido) alters electronic properties and binding affinities. For example, thieno derivatives exhibit stronger π-stacking interactions with hydrophobic enzyme pockets .
Key Findings :
- Antimitotic Activity : 4-Substituted-5-methylfuro[2,3-d]pyrimidines (e.g., Compound 4) exhibit tubulin-depolymerizing activity comparable to combretastatin A-4 (CA-4) but with improved resistance profiles against P-glycoprotein (Pgp) and βIII-tubulin mutations .
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines like PD180970 show nanomolar potency against Bcr-Abl, a target in chronic myelogenous leukemia .
- DHFR Inhibition : BW 301U and 5-arylfuro[2,3-d]pyrimidines inhibit DHFR but differ in uptake mechanisms; BW 301U bypasses folate transport systems, enhancing efficacy in resistant cells .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Insights :
- Higher chlorine content (e.g., 2,4-dichloro derivatives) correlates with lower aqueous solubility but increased membrane permeability.
- Thieno derivatives (e.g., 4-chloro-5-phenylthieno[2,3-d]pyrimidine) exhibit higher LogP values, suggesting improved blood-brain barrier penetration .
Biological Activity
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies. The focus will be on its potential as an inhibitor of key enzymes and pathways involved in cancer and other diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H5Cl2N3O
- Molecular Weight : 206.04 g/mol
This compound features a furo-pyrimidine core that is crucial for its biological activity.
Dihydrofolate Reductase (DHFR)
Research has shown that derivatives of furo[2,3-d]pyrimidine, including this compound, exhibit potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. A study highlighted that certain analogs demonstrated significant selectivity for the DHFR from Pneumocystis carinii, indicating potential therapeutic applications in treating infections caused by this pathogen .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Another important aspect of the biological activity of this compound is its inhibition of VEGFR-2, a key player in angiogenesis. In vitro assays revealed that some derivatives exhibited IC50 values in the nanomolar range against VEGFR-2 kinase. For instance, one derivative demonstrated 99.5% inhibition of human umbilical vein endothelial cell (HUVEC) proliferation at a concentration of 10 μM . This suggests that this compound could play a role in anti-cancer therapy by inhibiting tumor angiogenesis.
Antiproliferative Activity
Studies have reported the antiproliferative effects of furo[2,3-d]pyrimidine derivatives on various cancer cell lines. For example, compounds derived from this scaffold showed significant growth inhibition against non-small cell lung cancer (NCI-H522) and leukemia cell lines. Some compounds achieved growth inhibition percentages ranging from 22.88% to 65.83% across different assays .
Case Studies
- In Vivo Efficacy : In an A498 renal xenograft model in mice, one derivative exhibited notable in vivo efficacy, suggesting its potential for further development as an anti-cancer agent .
- Toxicological Studies : Toxicological assessments indicated that certain doses led to significant increases in tumor incidence in animal models, highlighting the need for careful evaluation of safety profiles during drug development .
Data Table: Biological Activity Overview
Q & A
Q. Advanced (Experimental Design)
- Tubulin polymerization assay : Monitor turbidity at 350 nm over time; IC₅₀ values are calculated relative to controls like CA-4 .
- Immunofluorescence microscopy : Assess microtubule disruption in treated cells (e.g., HeLa) using α-tubulin antibodies.
- Cell cycle analysis : Flow cytometry to confirm G2/M arrest (hallmark of microtubule-targeting agents) .
How to resolve contradictions in potency data between structurally similar analogs?
Advanced (Data Analysis)
Contradictions may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance binding affinity vs. electron-donating groups (e.g., OCH₃).
- Crystallographic data gaps : Perform molecular docking to compare binding modes in the colchicine pocket.
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .
What strategies improve water solubility for in vivo studies without compromising activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
